

The Impact of CCI-006 on Cellular Mitochondrial Respiration: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CCI-006 has emerged as a promising small molecule inhibitor with selective cytotoxicity against a subset of MLL-rearranged (MLL-r) leukemia cells. This technical guide provides an in-depth analysis of the core mechanism of **CCI-006**, focusing on its profound effects on cellular mitochondrial respiration. Through the compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways, this document serves as a comprehensive resource for researchers in oncology and drug development. Our findings highlight that **CCI-006**'s efficacy is intrinsically linked to the metabolic phenotype of the cancer cells, specifically their reliance on oxidative phosphorylation.

Introduction

Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis, necessitating the development of novel targeted therapies. **CCI-006** was identified as a novel inhibitor that selectively kills MLL-r and CALM-AF10 translocated leukemia cells.[1] The primary mechanism of action of **CCI-006** is the inhibition of mitochondrial respiration, which in sensitive cancer cell lines, leads to a cascade of events including mitochondrial membrane depolarization, metabolic stress, and ultimately, apoptosis.[1][2] This guide delves into the specifics of these effects, presenting the quantitative



data and methodologies required for a thorough understanding and replication of these findings.

Quantitative Effects of CCI-006 on Mitochondrial Respiration

The impact of **CCI-006** on mitochondrial respiration has been quantified through various assays, primarily utilizing Seahorse XF technology to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). The data consistently demonstrates that **CCI-006** significantly inhibits mitochondrial respiration in both sensitive and unresponsive MLL-r leukemia cell lines. However, the downstream consequences of this inhibition diverge based on the cell's metabolic phenotype.

Oxygen Consumption Rate (OCR)

CCI-006 treatment leads to a marked decrease in the basal and maximal OCR in MLL-r leukemia cells. This indicates a direct inhibition of the electron transport chain.



Cell Line	Treatment	Basal OCR (pmol/min)	Maximal OCR (pmol/min)	Spare Respiratory Capacity (%)	Reference
SEM (Sensitive)	Vehicle	~18	~35	~94	
CCI-006 (5 μM, 4h)	~5	~5	~0		
MOLM-13 (Sensitive)	Vehicle	~25	~50	~100	
CCI-006 (5 μM, 4h)	~8	~8	~0		
RS4;11 (Unresponsiv e)	Vehicle	~15	~20	~33	
CCI-006 (5 μM, 4h)	~5	~5	~0		

Data extrapolated from graphical representations in Somers et al., 2019. Actual numerical values were not provided in the publication.

Mitochondrial Membrane Potential (ΔΨm)

A key differentiator between **CCI-006**-sensitive and unresponsive cells is the effect on mitochondrial membrane potential. In sensitive cells, the inhibition of respiration leads to a rapid and sustained mitochondrial depolarization.



Cell Line	Treatment	% of Cells with Depolarized Mitochondria	Reference
SEM (Sensitive)	Vehicle	~5	
CCI-006 (5 μM, 4h)	~80		
MOLM-13 (Sensitive)	Vehicle	~10	
CCI-006 (5 μM, 4h)	~90		
RS4;11 (Unresponsive)	Vehicle	~5	
CCI-006 (5 μM, 4h)	~10		

Data extrapolated from graphical representations in Somers et al., 2019. Actual numerical values were not provided in the publication.

Cellular ATP Levels

The reduction in oxidative phosphorylation in **CCI-006** treated cells logically leads to a decrease in cellular ATP levels, particularly in cells highly dependent on this metabolic pathway.

Cell Line	Treatment	Relative ATP Levels (%)	Reference
SEM (Sensitive)	Vehicle	100	
CCI-006 (5 μM, 4h)	~40		
MOLM-13 (Sensitive)	Vehicle	100	
CCI-006 (5 μM, 4h)	~35		
RS4;11 (Unresponsive)	Vehicle	100	
CCI-006 (5 μM, 4h)	~80		



Data extrapolated from graphical representations in Somers et al., 2019. Actual numerical values were not provided in the publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of **CCI-006**'s effect on mitochondrial respiration.

Cell Culture

- Cell Lines: SEM, MOLM-13 (sensitive), and RS4;11 (unresponsive) MLL-rearranged leukemia cell lines.
- Media: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by monitoring OCR.

- Apparatus: Seahorse XFe96 Extracellular Flux Analyzer.
- Plate Seeding: 2 x 10⁵ cells per well were seeded in a Seahorse XF96 cell culture microplate coated with Cell-Tak.
- Assay Medium: Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4.
- Procedure:
 - Cells were treated with 5 μM CCI-006 or vehicle (DMSO) for 4 hours prior to the assay.
 - Baseline OCR was measured.
 - The following compounds were sequentially injected:



- Oligomycin (1 μM): Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.
- FCCP (1 μM): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
- Rotenone/Antimycin A (0.5 μM each): Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
- Data Analysis: OCR measurements were normalized to cell number.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses the fluorescent dye JC-1 to determine changes in mitochondrial membrane potential.

- Reagent: JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).
- Procedure:
 - Cells were treated with 5 μM CCI-006 or vehicle for 4 hours.
 - Cells were then incubated with 2 μM JC-1 for 30 minutes at 37°C.
 - Following incubation, cells were washed and resuspended in PBS.
 - Fluorescence was analyzed by flow cytometry.
- Data Interpretation: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.

Cellular ATP Measurement Assay

Cellular ATP levels were quantified using a luminescence-based assay.

Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

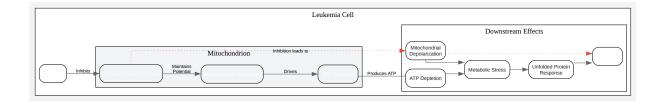


Procedure:

- Cells were seeded in a 96-well plate and treated with 5 μM CCI-006 or vehicle for 4 hours.
- An equal volume of CellTiter-Glo® reagent was added to each well.
- The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
- The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence was read on a plate reader.
- Data Analysis: Luminescence values are directly proportional to the amount of ATP present.

Visualizing the Molecular Impact of CCI-006

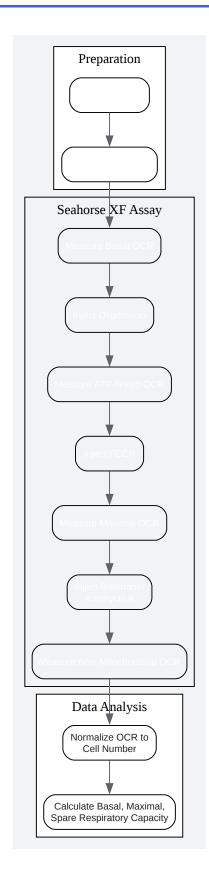
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows associated with **CCI-006**'s action.



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Caption: Signaling pathway of **CCI-006**-induced apoptosis in sensitive leukemia cells.





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Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.



Conclusion

CCI-006 effectively inhibits mitochondrial respiration in MLL-rearranged leukemia cells, leading to a significant reduction in oxygen consumption. In a sensitive subset of these cells, this respiratory inhibition triggers a cascade of events including profound mitochondrial membrane depolarization, a drastic drop in cellular ATP levels, and the induction of metabolic stress, which culminates in apoptosis. The resistance observed in some MLL-r cell lines, despite similar initial inhibition of respiration, underscores the importance of the cellular metabolic phenotype in determining the ultimate cytotoxic outcome. These findings position CCI-006 as a valuable tool for studying mitochondrial metabolism in cancer and as a potential therapeutic agent for metabolically vulnerable leukemias. Further research should focus on elucidating the precise molecular target of CCI-006 within the electron transport chain and exploring strategies to overcome metabolic resistance.

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